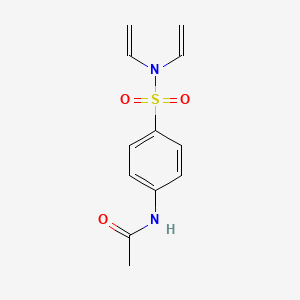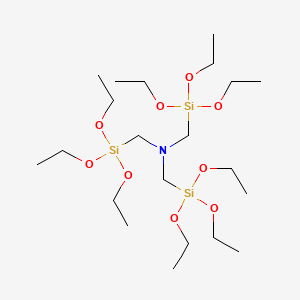
Tetraoctyloxytitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraoctyloxytitanium is a titanium-based compound known for its unique chemical properties and applications in various fields. It is a type of titanium alkoxide, which are compounds that contain titanium atoms bonded to alkoxide groups. These compounds are widely used in the production of titanium dioxide (TiO₂) and other related materials due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraoctyloxytitanium can be synthesized through the reaction of titanium tetrachloride (TiCl₄) with octanol (C₈H₁₇OH) under controlled conditions. The reaction typically involves the gradual addition of octanol to a solution of titanium tetrachloride in an inert solvent, such as toluene, under anhydrous conditions to prevent hydrolysis. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tetraoctyloxytitanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO₂), a widely used material in pigments, sunscreens, and photocatalysts.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The alkoxide groups can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium halides or mixed alkoxides
Scientific Research Applications
Tetraoctyloxytitanium has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium dioxide and other titanium-based materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its antimicrobial properties and potential use in medical implants and coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its reactivity and ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of tetraoctyloxytitanium involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of titanium dioxide and other titanium-based materials. The molecular targets and pathways involved include the interaction of the titanium center with various functional groups, leading to the formation of stable complexes and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Titanium Tetraisopropoxide (TTIP): Another titanium alkoxide used in similar applications.
Titanium Tetrabutoxide (TTB): Used as a precursor for titanium dioxide synthesis.
Titanium Tetrachloride (TiCl₄): A common starting material for the synthesis of various titanium compounds.
Uniqueness
Tetraoctyloxytitanium is unique due to its longer alkoxide chains, which provide different solubility and reactivity properties compared to shorter-chain titanium alkoxides. This makes it particularly useful in applications where specific solubility and reactivity characteristics are required.
Properties
CAS No. |
68585-66-0 |
|---|---|
Molecular Formula |
C32H72O4Ti |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
octan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*9H,2-8H2,1H3; |
InChI Key |
LKWDMPSNSSSHTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


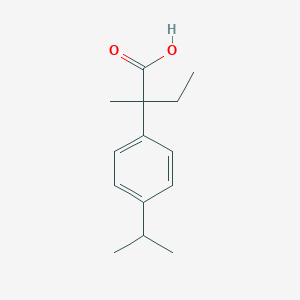
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)

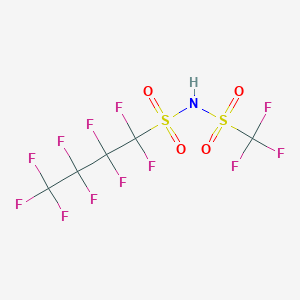
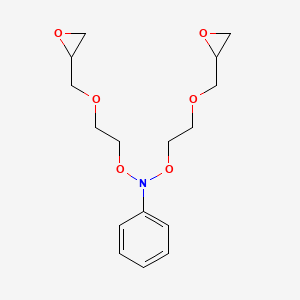
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)



